molecular formula C8H8ClNO2 B12093026 3-Amino-5-chloro-2-hydroxyacetophenone

3-Amino-5-chloro-2-hydroxyacetophenone

Cat. No.: B12093026
M. Wt: 185.61 g/mol
InChI Key: ZTIGWUVHBVZOFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-chloro-2-hydroxyacetophenone is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of acetophenone, characterized by the presence of amino, chloro, and hydroxy functional groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 3-Amino-5-chloro-2-hydroxyacetophenone involves the use of ortho-aminophenol as the starting material. The process includes the following steps :

    Acetylation: Ortho-aminophenol reacts with acetic anhydride in the presence of a polar solvent under acidic or basic conditions to form 2-acetaminophenol acetic acid esters.

    Fries Rearrangement: The esters undergo Fries rearrangement in an aprotic solvent, catalyzed by anhydrous titanium tetrachloride, to yield this compound.

Industrial Production Methods

The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, high yield, and purity. The use of readily available raw materials and simple equipment makes the production process efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-chloro-2-hydroxyacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and hydrochloric acid are employed for substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Amino-5-chloro-2-hydroxyacetophenone involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and interact with enzymes and receptors, affecting their activity. Its effects are mediated through the modulation of biochemical pathways, including those involved in oxidative stress and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-chloro-2-hydroxyacetophenone is unique due to the presence of both amino and chloro groups, which confer distinct chemical reactivity and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

1-(3-amino-5-chloro-2-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H8ClNO2/c1-4(11)6-2-5(9)3-7(10)8(6)12/h2-3,12H,10H2,1H3

InChI Key

ZTIGWUVHBVZOFX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Cl)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.